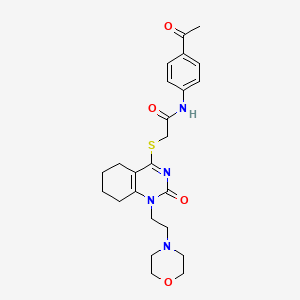
N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O4S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and findings.
- Molecular Formula : C24H30N4O4S
- Molecular Weight : 470.6 g/mol
- CAS Number : 898460-98-5
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in the context of anticancer properties. The following subsections detail specific findings from research studies.
Anticancer Activity
Research indicates that derivatives of hexahydroquinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy using the MTT assay on human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.
Table 1: Antiproliferative IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) ± SD |
|---|---|---|
| 5a | HepG-2 | 32.1 ± 3.1 |
| 5b | HepG-2 | 29.1 ± 2.9 |
| 5f | HepG-2 | 28.1 ± 2.5 |
| Doxorubicin | HepG-2 | 28.5 ± 1.9 |
| 5a | MCF-7 | 7.7 ± 0.9 |
| 5b | MCF-7 | 7.9 ± 0.6 |
| Doxorubicin | MCF-7 | 10.3 ± 0.8 |
The results suggest that compounds similar to this compound show promising activity against both cancer types, with certain derivatives outperforming the standard chemotherapy agent Doxorubicin in MCF-7 cells .
While specific mechanisms for this compound have not been extensively documented, related compounds have demonstrated mechanisms including:
- Inhibition of Cell Proliferation : Compounds target cellular pathways crucial for cancer cell growth.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases.
Case Studies
In a notable study focusing on the synthesis and biological evaluation of similar compounds:
- Synthesis : Various derivatives were synthesized and characterized using IR and NMR spectroscopy.
- Biological Evaluation : The antiproliferative effects were assessed using the MTT assay across multiple concentrations.
The findings revealed that several synthesized compounds exhibited significant activity against both HepG-2 and MCF-7 cell lines, suggesting a robust potential for further development as anticancer agents .
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-17(29)18-6-8-19(9-7-18)25-22(30)16-33-23-20-4-2-3-5-21(20)28(24(31)26-23)11-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQCAIDDBVYXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













